
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide” is a compound that contains a tetrahydroquinoline core, which is a common structure in many biologically active molecules . The isobutyryl group and the butanamide group are both derived from carboxylic acids, which are common in a wide variety of chemical and biological contexts .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, followed by the attachment of the isobutyryl and butanamide groups. This could potentially be achieved through a multi-step synthesis involving reactions such as a Pictet-Spengler cyclization to form the tetrahydroquinoline ring, and subsequent acylation reactions to attach the isobutyryl and butanamide groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of a tetrahydroquinoline ring with an isobutyryl group at the 1-position and a butanamide group at the 7-position . The presence of the tetrahydroquinoline ring suggests that this compound may exhibit aromaticity, which could have significant effects on its chemical behavior .Chemical Reactions Analysis
As a tetrahydroquinoline derivative, this compound could potentially undergo a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions, and the compound could potentially undergo electrophilic aromatic substitution reactions at the tetrahydroquinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could allow for hydrogen bonding, which could affect its solubility and boiling and melting points .Applications De Recherche Scientifique
Antimalarial Drug Development
Tetrahydroquinoline derivatives have been explored for their potential in antimalarial drug development. For example, N-tert-butyl isoquine, a 4-aminoquinoline drug candidate, was developed through a public-private partnership aimed at producing affordable and effective antimalarials. This compound, designed based on chemical and pharmacological considerations, exhibited excellent activity against Plasmodium falciparum and rodent malaria parasites, highlighting the significance of tetrahydroquinoline structures in drug development (O’Neill et al., 2009).
Dopamine Receptor Ligands
Novel tetrahydroisoquinoline derivatives have been synthesized as selective dopamine D3 receptor antagonists. These compounds, including (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, show promise as tools for dopamine D3-receptor-related investigations due to their high affinity and selectivity (Mach et al., 2004).
Inhibition of Protein Kinase A
The inhibition of protein kinase A, which plays a crucial role in various cellular processes, has been studied using isoquinolinesulfonamide derivatives. These compounds, such as H-89, demonstrate potent and selective inhibitory actions against cyclic AMP-dependent protein kinase, offering insights into the modulation of this enzyme's activity for therapeutic purposes (Chijiwa et al., 1990).
Synthesis of Novel Compounds
Tetrahydroquinoline derivatives have been employed in the synthesis of new compounds with potential biological activities. For instance, the reaction of tetrahydroisoquinoline carbamates with alkyllithium led to the formation of novel derivatives, demonstrating the versatility of tetrahydroquinoline scaffolds in organic synthesis (Orito et al., 2000).
Antimicrobial and Antifungal Activities
Quaternary ammonium salts derived from tetrahydroquinoline and closely related structures have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of tetrahydroquinoline derivatives in the development of new antimicrobial agents (Fadda et al., 2016).
Safety and Hazards
Orientations Futures
The study of tetrahydroquinoline derivatives is a rich field with many potential directions for future research. These compounds have been found to have a wide range of biological activities, and new derivatives such as “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide” could potentially have interesting and useful properties .
Propriétés
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-6-16(20)18-14-9-8-13-7-5-10-19(15(13)11-14)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHMNOUSNZQWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

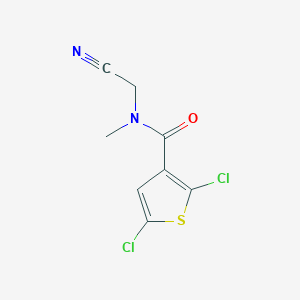
![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)
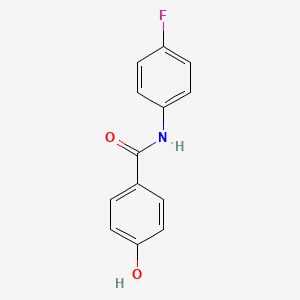
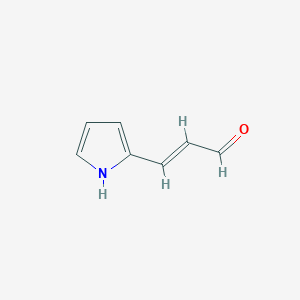
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2926905.png)
![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)
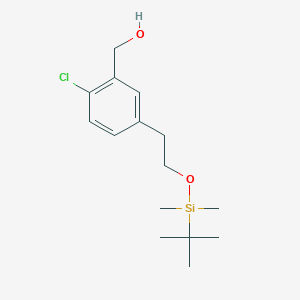
![Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2926909.png)
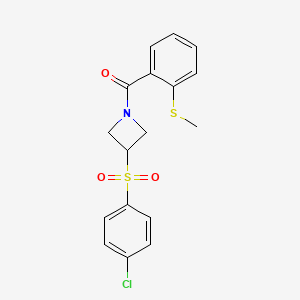
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)
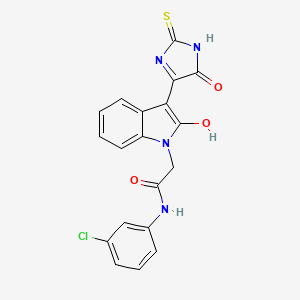
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2926916.png)
